molecular formula C8H12O3 B14394308 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione CAS No. 90036-73-0

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione

Cat. No.: B14394308
CAS No.: 90036-73-0
M. Wt: 156.18 g/mol
InChI Key: VFJBOQRVHGZFEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxy group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxy group with a chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols.

Scientific Research Applications

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione exerts its effects involves interactions with various molecular targets. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane-1,3-dione: Lacks the hydroxy and isopropyl groups.

    2-Hydroxycyclopent-2-en-1-one: Contains a similar hydroxy group but has a different ring structure.

    2,2-Dimethyl-1,3-cyclopentanedione: Similar structure but with two methyl groups instead of an isopropyl group.

Uniqueness

2-Hydroxy-2-(propan-2-yl)cyclopentane-1,3-dione is unique due to the presence of both a hydroxy group and an isopropyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

90036-73-0

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

2-hydroxy-2-propan-2-ylcyclopentane-1,3-dione

InChI

InChI=1S/C8H12O3/c1-5(2)8(11)6(9)3-4-7(8)10/h5,11H,3-4H2,1-2H3

InChI Key

VFJBOQRVHGZFEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(=O)CCC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.